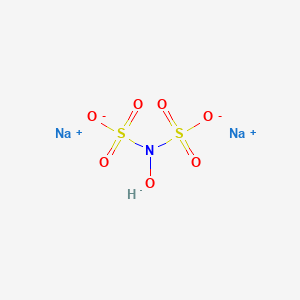
Disodium hydroxyimidodisulphate
Cat. No. B8645778
M. Wt: 237.13 g/mol
InChI Key: NVFWJWFXBLSNIW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04049646
Procedure details


One suitable technique for preparing hydroxylamine sulfate is the classical Raschig process, described in Kirk-Othmer, Vol. 7 (1951), page 766, paragraph 4, Briefly, the classical Raschig process involves the reduction of sodium nitrite with sodium bisulfite and sulfur dioxide to give sodium hydroxylamine -N, N-disulfonate, followed by hydrolysis of the hot solution to give hydroxylammonium acid sulfate.




Identifiers


|
REACTION_CXSMILES
|
[S:1]([OH:5])([OH:4])(=[O:3])=O.NO.[N:8]([O-:10])=O.[Na+:11].[S:12](=[O:15])([OH:14])[O-:13].[Na+].S(=O)=O>>[N:8]([S:12]([O-:15])(=[O:14])=[O:13])([S:1]([O-:5])(=[O:4])=[O:3])[OH:10].[Na+:11].[Na+:11] |f:0.1,2.3,4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
